molecular formula C20H24F2N2O5S B12241602 8-(2-Difluoromethanesulfonylbenzoyl)-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

8-(2-Difluoromethanesulfonylbenzoyl)-4',6'-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one

Cat. No.: B12241602
M. Wt: 442.5 g/mol
InChI Key: KVAPBVCXBHVYFT-UHFFFAOYSA-N
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Description

8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the difluoromethanesulfonyl and benzoyl groups, contributes to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the 8-azaspiro[bicyclo[3.2.1]octane scaffold through a series of cyclization reactions. The difluoromethanesulfonyl and benzoyl groups are then introduced via selective functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: A related scaffold with similar structural features.

    2-Azabicyclo[3.2.1]octane:

Uniqueness

8-(2-Difluoromethanesulfonylbenzoyl)-4’,6’-dimethyl-8-azaspiro[bicyclo[32Its difluoromethanesulfonyl group, in particular, is not commonly found in similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C20H24F2N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

8-[2-(difluoromethylsulfonyl)benzoyl]-2',4'-dimethylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one

InChI

InChI=1S/C20H24F2N2O5S/c1-12-17(25)23(2)11-20(29-12)9-13-7-8-14(10-20)24(13)18(26)15-5-3-4-6-16(15)30(27,28)19(21)22/h3-6,12-14,19H,7-11H2,1-2H3

InChI Key

KVAPBVCXBHVYFT-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CC2(O1)CC3CCC(C2)N3C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F)C

Origin of Product

United States

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